molecular formula C23H27NO3 B130296 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid CAS No. 873841-43-1

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid

Cat. No. B130296
CAS RN: 873841-43-1
M. Wt: 365.5 g/mol
InChI Key: CTHUKURTASAUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston. AM-251 has been extensively studied for its potential therapeutic applications and as a tool for understanding the endocannabinoid system.

Mechanism of Action

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid works by binding to the CB1 receptor and blocking the binding of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system. The endocannabinoid system plays a role in many physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects
2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, suggesting that it may have potential as a treatment for obesity. It has also been shown to reduce pain sensation and inflammation, suggesting that it may have potential as a treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid in lab experiments is its potency as a CB1 receptor antagonist. This allows researchers to study the effects of the endocannabinoid system in a more controlled manner. However, one limitation of using 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid is that it is not selective for the CB1 receptor and also binds to other receptors, including the CB2 receptor.

Future Directions

There are many potential future directions for research on 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid and the endocannabinoid system. One area of interest is the potential therapeutic applications of 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid for conditions such as obesity, chronic pain, and mood disorders. Another area of interest is the development of more selective CB1 receptor antagonists that do not bind to other receptors. Finally, there is ongoing research into the role of the endocannabinoid system in various physiological processes, which may lead to the development of new treatments for a wide range of conditions.

Synthesis Methods

The synthesis of 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid involves several steps, starting with the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with 2-phenylethylamine to form 2-(2-phenylethyl)-6-methylphenylacetylamine. The final step involves the reaction of this intermediate with hydroxypentyl lithium and carbon dioxide to form 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid.

Scientific Research Applications

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid has been used extensively in scientific research to study the endocannabinoid system. It is a potent antagonist of the CB1 receptor, which is the primary receptor for the endocannabinoid system in the brain. By blocking the CB1 receptor, researchers are able to study the effects of the endocannabinoid system on various physiological processes.

properties

IUPAC Name

2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-3-4-10-21(25)22-17(12-11-16-8-6-5-7-9-16)19-14-18(23(26)27)15(2)13-20(19)24-22/h5-9,13-14,21,24-25H,3-4,10-12H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHUKURTASAUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=C(C2=C(N1)C=C(C(=C2)C(=O)O)C)CCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468136
Record name 2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

873841-43-1
Record name 2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.